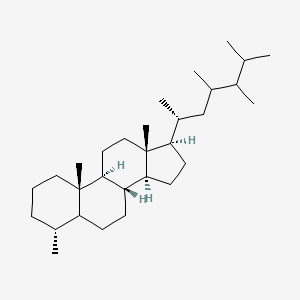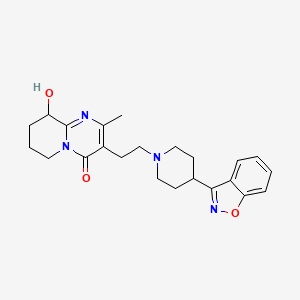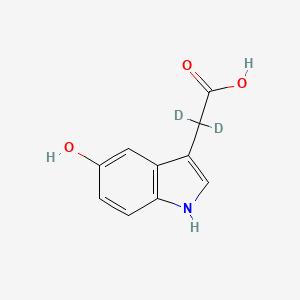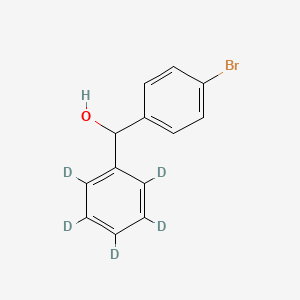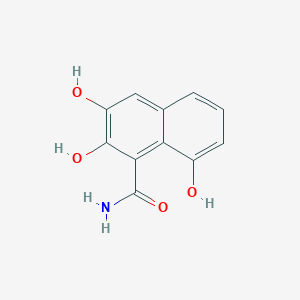
1-Propyl-d5-amine
Overview
Description
1-Propyl-d5-amine is a biochemical used for proteomics research . It has a molecular formula of C3H4D5N and a molecular weight of 64.14 .
Synthesis Analysis
The synthesis of primary amines like 1-Propyl-d5-amine can be achieved through reductive amination of ketones and aldehydes . This process involves the use of catalysts, particularly reusable catalysts, based on earth-abundant metals . Another method involves the alkylation of ammonia with propanol .
Molecular Structure Analysis
Amines like 1-Propyl-d5-amine typically have three bonds and one pair of lone pair electrons . This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . A primary amine has one alkyl (or aryl) group on the nitrogen atom .
Chemical Reactions Analysis
Amines can engage in hydrogen bonding . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .
Physical And Chemical Properties Analysis
1-Propyl-d5-amine is a colorless liquid with a strong, ammonia-like odor . It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C . It showcases a boiling point of 47-48°C and a melting point of -83°C . The compound is readily miscible with water and most organic solvents .
Scientific Research Applications
Proteomics Research
“1-Propyl-d5-amine” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins within a complex mixture.
Drug Development
This compound finds applications in drug development. It can be used in the synthesis of new drugs, especially in the field of medicinal chemistry. The unique properties of “1-Propyl-d5-amine” can aid in the design and development of new therapeutic agents.
Catalysis
“1-Propyl-d5-amine” is also used in catalysis. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction. This compound can be used to develop new catalysts or improve the efficiency of existing ones.
Organic Synthesis
This compound is used extensively in organic synthesis. Organic synthesis is a method of preparation of organic compounds from readily available ones. “1-Propyl-d5-amine” can be used as a building block in the synthesis of complex organic molecules.
Dendrimer Research
“1-Propyl-d5-amine” can be used in the synthesis of poly-aliphatic amine dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They have potential applications in various areas such as electronics, healthcare, pharmaceuticals, biotechnology, engineering products, photonics, drug delivery, catalysis, electronic devices, nanotechnologies, and environmental issues .
Nanotechnology
As mentioned above, dendrimers synthesized using “1-Propyl-d5-amine” have applications in nanotechnology . Nanotechnology involves the manipulation of matter on an atomic, molecular, and supramolecular scale. Dendrimers can be used to create novel nanomaterials with unique properties.
Drug Delivery
Dendrimers synthesized using “1-Propyl-d5-amine” can be used in drug delivery systems . These systems are engineered technologies for the targeted delivery and/or controlled release of therapeutic agents. Drugs can be attached to the dendrimers, allowing them to be delivered directly to the desired location in the body, improving the efficacy and reducing the side effects of the drugs.
Environmental Applications
Dendrimers synthesized using “1-Propyl-d5-amine” can also be used to address environmental issues . For example, they can be used in the removal of pollutants from water, air, and soil. They can also be used in the development of renewable energy sources, such as solar cells and fuel cells.
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,3-pentadeuteriopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-d5-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


